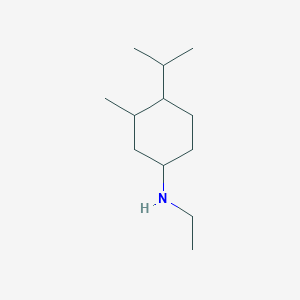

N-Ethyl-3-methyl-4-(propan-2-yl)cyclohexan-1-amine

Description

N-Ethyl-3-methyl-4-(propan-2-yl)cyclohexan-1-amine is a synthetic arylcyclohexylamine derivative characterized by a cyclohexane ring substituted with an ethylamine group at position 1, a methyl group at position 3, and an isopropyl group at position 2. This structural framework places it within the broader class of dissociative anesthetics, which interact with NMDA receptors to induce psychoactive effects . The compound’s emergence aligns with trends in novel psychoactive substances (NPS), where alkylation and ring substitution modulate potency, metabolic stability, and legal status .

Properties

Molecular Formula |

C12H25N |

|---|---|

Molecular Weight |

183.33 g/mol |

IUPAC Name |

N-ethyl-3-methyl-4-propan-2-ylcyclohexan-1-amine |

InChI |

InChI=1S/C12H25N/c1-5-13-11-6-7-12(9(2)3)10(4)8-11/h9-13H,5-8H2,1-4H3 |

InChI Key |

RDPNCAUIESVICE-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1CCC(C(C1)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Alkylation of Cyclohexanone Derivatives

The initial step involves selective alkylation of cyclohexanone to introduce the 3-methyl and 4-(propan-2-yl) substituents:

- Reagents: Cyclohexanone, isopropyl bromide (for isopropyl group), methylating agents (e.g., methyl iodide or methyl lithium).

- Conditions: Base such as potassium carbonate or sodium hydride is used to deprotonate the cyclohexanone alpha position, facilitating nucleophilic substitution.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: Typically 60–80 °C to ensure effective alkylation.

This step yields 3-methyl-4-(propan-2-yl)cyclohexanone as a key intermediate.

Reductive Amination to Install N-Ethylamine

Following alkylation, reductive amination converts the ketone intermediate to the amine:

- Reagents: Ethylamine (as the amine source), reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4).

- Procedure: The ketone intermediate is reacted with ethylamine under mild acidic or neutral conditions to form an imine or iminium intermediate, which is then reduced in situ.

- Solvent: Ethanol or methanol are commonly used.

- Temperature: Room temperature to 40 °C.

- Reaction Time: Typically 12–24 hours for completion.

This step produces the target compound N-Ethyl-3-methyl-4-(propan-2-yl)cyclohexan-1-amine, often as a mixture of diastereomers due to stereochemical complexity.

Purification and Characterization

- Purification: Techniques such as column chromatography, recrystallization, or distillation are employed to isolate the pure compound.

- Characterization: Confirmed by spectroscopic methods including:

- Mass Spectrometry (MS): Confirms molecular weight (expected m/z ~ 141 for C9H19N).

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR to assign chemical shifts corresponding to the cyclohexane ring, methyl, isopropyl, and ethylamine groups.

- Infrared Spectroscopy (IR): To confirm amine functional groups (N–H stretches around 3300 cm⁻¹).

- Melting Point and Purity: Assessed by melting point apparatus and HPLC.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Alkylation | Cyclohexanone, isopropyl bromide, methylating agent, K2CO3, DMF, 60–80 °C | 3-methyl-4-(propan-2-yl)cyclohexanone | Mixture of stereoisomers possible |

| 2 | Reductive Amination | Ethylamine, NaBH3CN or NaBH4, EtOH/MeOH, RT-40 °C | This compound | Diastereomeric mixture |

| 3 | Purification | Column chromatography, recrystallization | Pure target amine | Confirmed by MS, NMR, IR |

Research Findings and Considerations

- Stereochemistry: The substituents on the cyclohexane ring create chiral centers, leading to diastereomeric mixtures. Separation or stereoselective synthesis may be required for specific applications.

- Reaction Yields: Alkylation and reductive amination steps generally provide moderate to high yields (70–90%) under optimized conditions.

- Industrial Scale: Continuous flow reactors and catalytic hydrogenation can be employed to improve yield, purity, and scalability.

- Safety: Use of reducing agents like sodium cyanoborohydride requires careful handling due to toxicity.

Additional Notes

- The synthetic route is adaptable, allowing substitution of alkyl groups and amines to synthesize analogues.

- Analytical techniques such as chiral HPLC and NOESY NMR are useful for detailed stereochemical analysis.

- Literature reports emphasize the importance of controlling reaction conditions to minimize side reactions such as over-alkylation or reduction of unintended sites.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-methyl-4-(propan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The hydrogen atoms on the amine group can be substituted with alkyl or acyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Pharmacological Applications

1.1. Neurological Research

N-Ethyl-3-methyl-4-(propan-2-yl)cyclohexan-1-amine has been investigated for its potential as a therapeutic agent in neurological disorders. Studies indicate that compounds with similar structures can act as inhibitors of specific receptors involved in neurotransmission, suggesting a possible role in treating conditions such as anxiety and depression .

1.2. Antidepressant Activity

Research has shown that amine compounds can exhibit antidepressant properties through modulation of serotonin and norepinephrine levels in the brain. The structural characteristics of this compound may enhance its efficacy in this regard, making it a candidate for further studies aimed at developing new antidepressant medications .

Chemical Synthesis and Optimization

2.1. Synthesis Techniques

The synthesis of this compound involves various organic chemistry techniques, including nucleophilic substitution reactions and the use of chiral catalysts to enhance yield and selectivity . Optimizing these synthesis pathways is crucial for scaling up production for pharmaceutical applications.

2.2. Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for drug development. Researchers employ structure–activity relationship (SAR) studies to identify modifications that can improve potency and reduce side effects .

Cosmetic Formulations

This compound also finds applications in the cosmetic industry, particularly in formulating skin care products. Its properties may contribute to enhancing skin hydration and texture, making it a valuable ingredient in creams and lotions .

Case Studies

Mechanism of Action

The mechanism of action of N-Ethyl-3-methyl-4-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

The following analysis compares N-Ethyl-3-methyl-4-(propan-2-yl)cyclohexan-1-amine with structurally and pharmacologically related arylcyclohexylamines, focusing on synthesis, physicochemical properties, and biological activity.

Key Observations :

- Synthetic Accessibility : Unlike 4-MeO-PCPr (synthesized via reductive amination with 39.4% yield), the target compound’s synthesis lacks explicit yield data but likely follows analogous alkylation strategies .

Pharmacological and Analytical Comparisons

Key Observations :

- Receptor Interactions : The target compound’s bulky substituents (isopropyl, methyl) may reduce NMDA receptor affinity compared to PCP but increase metabolic stability, prolonging effects .

- Analytical Gaps : Unlike 4-MeO-PCPr (fully characterized via HRMS and NMR), the target compound lacks published spectral data, complicating forensic identification .

Metabolic and Toxicity Profiles

- Metabolism : Arylcyclohexylamines undergo hepatic CYP450-mediated oxidation. The ethyl and isopropyl groups in the target compound may slow degradation compared to PCP’s piperidine ring .

- Toxicity : Structural analogs like PCP exhibit severe cardiovascular effects (tachycardia, hypertension) and neurotoxicity. The target compound’s toxicity profile remains unstudied but is presumed less acute due to reduced receptor affinity .

Biological Activity

N-Ethyl-3-methyl-4-(propan-2-yl)cyclohexan-1-amine, also known by its CAS number 1861850-92-1, is a compound of interest in various fields of biological and medicinal chemistry. This compound features a cyclohexane ring substituted with an amine, which may confer unique pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of 183.33 g/mol. Its structure includes an ethyl group, a methyl group, and an isopropyl group attached to the cyclohexane ring, influencing its hydrophobicity and interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The amine group can form hydrogen bonds and electrostatic interactions, which are critical for binding to biological molecules. The isopropyl group enhances the compound's lipophilicity, facilitating membrane permeability and potential central nervous system effects.

Biological Activity Overview

Research indicates that this compound has been studied for its potential effects on:

- Neurotransmitter Systems : It may influence neurotransmitter release or receptor activity, similar to other amines.

- Antiviral Properties : Some derivatives of cyclohexane-based compounds have shown inhibitory effects against viral proteases, suggesting potential antiviral applications .

- Anti-inflammatory Effects : Compounds with similar structures have been explored for their anti-inflammatory properties through modulation of cyclooxygenase (COX) enzymes .

Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Case Study: Antiviral Activity

A study on structurally similar compounds demonstrated significant inhibition of SARS-CoV-2 protease in biochemical assays. The mechanism involved binding to the enzyme's active site, thereby preventing viral replication. This suggests that this compound could exhibit similar antiviral properties due to its structural characteristics .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.